[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate
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Overview
Description
[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate: is a chemical compound with the molecular formula C11H18FN2O12P3 . It contains a total of 48 bonds, including 30 non-hydrogen bonds, 6 multiple bonds, and 8 rotatable bonds . The structure of this compound includes a five-membered ring, a six-membered ring, a urea derivative, an imide, three hydroxyl groups, an aliphatic ether, two phosphates/thiophosphates, a phosphonate, and an oxolane .
Chemical Reactions Analysis
[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate has a wide range of scientific research applications. It is used in fields such as chemistry, biology, medicine, and industry. In chemistry, this compound is utilized as a reagent in various organic synthesis reactions. In biology, it is used in studies related to enzyme inhibition and protein interactions. In medicine, this compound is investigated for its potential therapeutic applications, including its role as an antimicrobial agent. In industry, this compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of [[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups and structural motifs. Some examples of similar compounds are those containing phosphonate groups, hydroxyl groups, and imide derivatives. The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions .
Properties
CAS No. |
139459-42-0 |
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Molecular Formula |
C11H18FN2O12P3 |
Molecular Weight |
482.19 g/mol |
IUPAC Name |
[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18FN2O12P3/c1-6-4-14(11(16)13-10(6)15)9-3-7(12)8(24-9)5-23-27(2,17)25-29(21,22)26-28(18,19)20/h4,7-9H,3,5H2,1-2H3,(H,21,22)(H,13,15,16)(H2,18,19,20)/t7-,8+,9+,27?/m0/s1 |
InChI Key |
WKXOZXVEHIXZBC-DMCCTYFOSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)OP(=O)(O)OP(=O)(O)O)F |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C)OP(=O)(O)OP(=O)(O)O)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)OP(=O)(O)OP(=O)(O)O)F |
Synonyms |
3'-fluoro-2',3'-dideoxythymidine-5'-(alpha-methylphosphonyl)-beta,gamma-diphosphate d-FTMPP |
Origin of Product |
United States |
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